
6-(azepan-1-yl)-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(azepan-1-yl)pyridine-3-boronic acid” is related to your query . It has a molecular weight of 220.08 . Another related compound is “1-(azepan-1-yl)ethan-1-one” with a molecular weight of 141.21 .
Synthesis Analysis
A one-pot synthesis approach based on ipso-substitution of a cyano-group in 1,2,4-triazines, followed by aza-Diels–Alder reaction has been reported . This might provide some insights into potential synthesis routes for similar compounds.Molecular Structure Analysis
The structure of “6-(azepan-1-yl)pyridin-3-yl]methanamine” has a molecular formula of C12H19N3 and a molecular weight of 205.3 .Physical And Chemical Properties Analysis
The related compound “1-(azepan-1-yl)ethan-1-one” has a storage temperature of room temperature and is in liquid form .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Studies on fused pyrimidine derivatives reveal the synthesis of azomethine ylides and pyrimido[4,5-b]azepine derivatives through reactions with α-amino acid derivatives. These reactions are dependent on the N-substituent patterns of the amino acid derivatives used, leading to a variety of reaction profiles and products (Inazumi et al., 1994). Additionally, thermal ene reactions of related compounds lead to the formation of pyrimido[4,5-b]azepine derivatives, showcasing the versatility of these pyrimidine-2,4-diones in chemical synthesis (Inazumi et al., 1994).
Antiviral Research
The synthesis of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives and their evaluation against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) indicates the potential of these compounds in antiviral research. This exploration highlights the relevance of pyrimidine-2,4-dione derivatives in developing new antiviral agents (El-Etrawy & Abdel-Rahman, 2010).
Novel Heterocyclic Systems
Research into the synthesis of derivatives of Pyrido[1,2-a]azepines illustrates the creation of novel heterocyclic systems. These systems are formed through electrocyclisation and subsequent transformations, expanding the scope of pyrimidine-2,4-dione chemistry and exploring new avenues for chemical innovation (Maicr et al., 1991).
Cytotoxic Activity Screening
The development of the 6H-oxazolo[3,2-f]pyrimidine-5,7-dione scaffold through unexpected rearrangement of related compounds demonstrates a mild and efficient approach to creating compounds with potential cytotoxic effects. These findings are crucial for medicinal chemistry optimization programs aimed at developing new therapeutic agents (Mieczkowski et al., 2016).
Metabolic Pathways and Inhibition
Investigations into the uricosuria and orotic aciduria induced by pyrimidine analogs like 6-azauridine delve into the disruption of pyrimidine nucleotide biosynthesis, offering insights into metabolic pathways and enzyme inhibition. These studies contribute to a better understanding of the metabolic effects of pyrimidine derivatives and their potential therapeutic applications (Fallon et al., 1961).
Propiedades
IUPAC Name |
6-(azepan-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9-7-8(11-10(15)12-9)13-5-3-1-2-4-6-13/h7H,1-6H2,(H2,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLHAVNJMYGDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

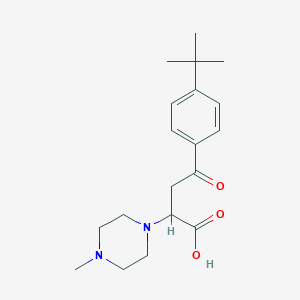

![3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2675551.png)
![Diethyl 3-methyl-5-[[2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2675552.png)
![N-(3-fluorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2675555.png)
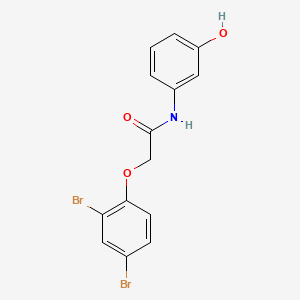
![1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2675559.png)

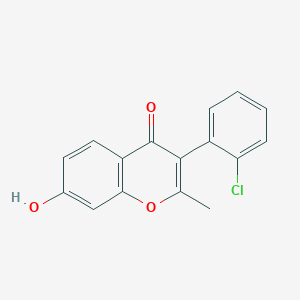
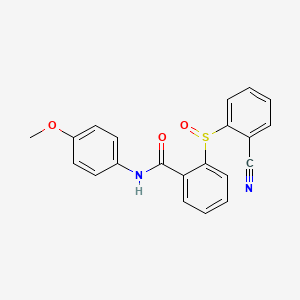
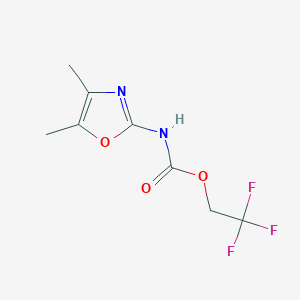
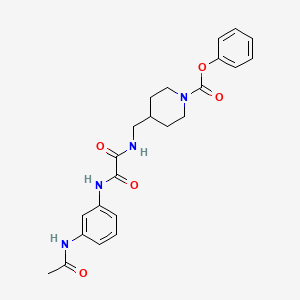
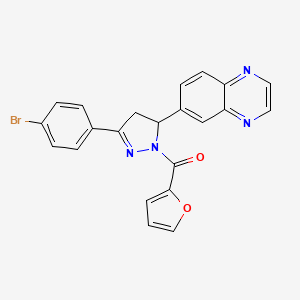
![3-[4-(3-Methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2675571.png)